molecular formula C16H20F3N3O2 B6000136 2-(dimethylamino)-N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]acetamide

2-(dimethylamino)-N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]acetamide

Cat. No.: B6000136
M. Wt: 343.34 g/mol
InChI Key: FVHLUTVUYUORSJ-UHFFFAOYSA-N
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Description

2-(dimethylamino)-N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]acetamide is a complex organic compound featuring a trifluoromethyl group, a dimethylamino group, and a pyrrolidinyl acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrrolidinone ring followed by the introduction of the trifluoromethyl group and the dimethylamino group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of complex organic compounds, providing better control over reaction conditions and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(dimethylamino)-N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the dimethylamino group may facilitate its passage through biological membranes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **2-(dimethylamino)-N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]acetamide shares similarities with other trifluoromethyl-substituted compounds, such as trifluoromethylphenylacetamides and trifluoromethylpyrrolidinones.
  • Trifluoromethylphenylacetamides: These compounds also feature a trifluoromethyl group and are used in various chemical and pharmaceutical applications.

    Trifluoromethylpyrrolidinones: Similar in structure, these compounds are explored for their potential in medicinal chemistry.

Uniqueness

The presence of both a trifluoromethyl group and a dimethylamino group makes it particularly versatile in various chemical reactions and applications .

Properties

IUPAC Name

2-(dimethylamino)-N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O2/c1-21(2)10-14(23)20-12-7-15(24)22(9-12)8-11-5-3-4-6-13(11)16(17,18)19/h3-6,12H,7-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHLUTVUYUORSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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